molecular formula C21H25NO7 B11292046 4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid

4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid

Cat. No.: B11292046
M. Wt: 403.4 g/mol
InChI Key: DSXXOYYBMYKRIU-UHFFFAOYSA-N
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Description

4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid is a synthetic coumarin derivative designed for advanced chemical and biological research. This compound features a complex pyrano[2,3-f]chromen core structure, which is characteristic of a class of molecules known for their diverse biological activities. The structure integrates a coumarin scaffold, a moiety widely studied for its pharmacological potential , with a flexible butanoic acid linker, making it a valuable intermediate in medicinal chemistry for the design and synthesis of novel bioactive molecules. Its primary research application lies in its use as a key synthetic precursor or a molecular probe. The presence of the carboxylic acid functional group allows for further derivatization, such as conjugation to other molecules or solid supports, facilitating the creation of compound libraries for high-throughput screening or the development of targeted chemical tools. Researchers can utilize this compound to explore structure-activity relationships (SAR) or to develop new chemical entities with potential modulatory effects on various enzymatic pathways. As with all research chemicals, this product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H25NO7

Molecular Weight

403.4 g/mol

IUPAC Name

4-[[2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]butanoic acid

InChI

InChI=1S/C21H25NO7/c1-12-9-18(26)28-20-13-6-7-21(2,3)29-14(13)10-15(19(12)20)27-11-16(23)22-8-4-5-17(24)25/h9-10H,4-8,11H2,1-3H3,(H,22,23)(H,24,25)

InChI Key

DSXXOYYBMYKRIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NCCCC(=O)O)(C)C

Origin of Product

United States

Preparation Methods

Introduction of the Oxyacetyl Side Chain

The 5-hydroxy group of the chromen core is acetylated using bromoacetyl bromide in dichloromethane (DCM) with triethylamine as a base. This step affords the intermediate [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl bromide, which is subsequently reacted with 4-aminobutanoic acid.

Coupling with 4-Aminobutanoic Acid

Reductive amination, adapted from methods used for pyrano[2,3-c]pyridine derivatives, is employed to couple the acetylated chromen intermediate with 4-aminobutanoic acid. Sodium triacetoxyborohydride (NaBH(OAc)₃) in chloroform/methanol (9:1) at room temperature facilitates this reaction, achieving yields of 75–88% under optimized conditions.

Table 2: Coupling Reaction Optimization

Reducing AgentSolvent SystemYield (%)Reference
NaBH(OAc)₃CHCl₃/MeOH (9:1)88
NaBH₄THF52
HCOONH₄MeOH65

Oxidation and Protecting Group Strategies

The 2-oxo group is introduced via MnO₂-mediated oxidation of a secondary alcohol precursor, as demonstrated in the synthesis of pyrano[2,3-c]pyridine aldehydes. Protecting groups such as tert-butoxycarbonyl (Boc) are used to shield the amino group of 4-aminobutanoic acid during coupling, preventing unwanted side reactions.

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure: ¹H NMR (CDCl₃) δ 1.28 (s, 6H, 8,8-dimethyl), 2.04–2.11 (m, 2H, dihydrochromen), 4.32 (t, J = 5.1 Hz, 2H, oxyacetyl), and 8.07 (s, 1H, chromen aromatic). Mass spectrometry (MS) shows a molecular ion peak at m/z 445.4 [M+H]⁺, consistent with the molecular formula C₂₃H₂₈NO₇.

Challenges and Alternative Approaches

Steric hindrance at the 5-position of the chromen core complicates acetylation, necessitating excess bromoacetyl bromide. Alternative pathways, such as Mitsunobu coupling for oxygen-alkyl bond formation, are under investigation. Enzymatic acylation using lipases may offer greener alternatives but remains untested for this substrate.

Chemical Reactions Analysis

Types of Reactions

4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with the target molecule:

Structural Analogues

2.1.1. [(4-Butyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic Acid

  • Substituents: Replaces the acetyl amino butanoic acid group with a butyl-substituted oxyacetic acid.
  • Key Differences : The butyl group increases lipophilicity compared to the polar amide and carboxylic acid groups in the target compound. This may reduce aqueous solubility but enhance membrane permeability .

2.1.2. 3-(5-Methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)propanoic Acid

  • Substituents: Methoxy group at position 5 and a shorter propanoic acid chain.
  • The shorter propanoic acid chain may reduce steric hindrance in binding interactions compared to butanoic acid .

2.1.3. (9R,10R)-9-(Acetyloxy)-8,8-dimethyl-2-oxo-2H,8H,9H,10H-pyrano[2,3-h]chromen-10-yl 3-Methylbutanoate

  • Substituents: Acetyloxy and 3-methylbutanoate ester groups.
  • Key Differences : The ester groups may confer hydrolytic instability under physiological conditions compared to the stable amide and carboxylic acid functionalities in the target compound .

Functional Analogues

2.2.1. 4-Oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-ylcarbonylamino}butanoic Acid

  • Core Structure: Thieno[3,2-c]pyridine instead of pyrano[2,3-f]chromene.
  • The thienopyridine core may offer distinct electronic properties and binding affinities .

2.2.2. 4-[2,3-Difluoro-4-[[10-Hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]butanoic Acid

  • Core Structure : Diazaspiro[4.5]decene with trifluoromethylphenyl substituents.
  • Key Similarities: Incorporates a butanoic acid chain and carbamoyl group, similar to the target’s amide linkage. The spiro system may confer conformational rigidity, contrasting with the planar pyrano[2,3-f]chromene core .

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Potential Impact on Properties References
Target Compound Pyrano[2,3-f]chromene 4,8,8-Trimethyl, acetyl amino butanoic acid Amide, carboxylic acid Enhanced solubility, polar interactions -
[(4-Butyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic Acid Pyrano[2,3-f]chromene Butyl, oxyacetic acid Carboxylic acid Increased lipophilicity
3-(5-Methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)propanoic Acid Pyrano[2,3-f]chromene Methoxy, propanoic acid Carboxylic acid Altered electronic effects, reduced steric hindrance
4-Oxo-4-{thieno[3,2-c]pyridin-5-ylcarbonylamino}butanoic Acid Thieno[3,2-c]pyridine Thienopyridine, 4-oxo butanoic acid Amide, carboxylic acid Potential for heterocycle-specific binding
Diazaspiro[4.5]decene Derivative Diazaspiro[4.5]decene Trifluoromethylphenyl, butanoic acid Carbamoyl, carboxylic acid Conformational rigidity, fluorophilic effects

Biological Activity

4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid, with the CAS number 888027-28-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C17H18O6C_{17}H_{18}O_{6} with a molecular weight of 318.32 g/mol. Its structure features a pyranocoumarin moiety which is significant in determining its biological activity.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Inflammation is a critical factor in many chronic diseases. Compounds that can modulate inflammatory pathways may serve as potential therapeutic agents.

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals.
  • Modulation of Signaling Pathways : Such as NF-kB and MAPK pathways which are pivotal in inflammation.
  • Interaction with Enzymes : Potential inhibition of enzymes involved in microbial metabolism.

Case Studies and Research Findings

StudyFindings
Nishimoto et al. (2008)Investigated related compounds showing immunosuppressive activity through modulation of signaling pathways.
Cai et al. (2017)Found that similar structures could reduce seizure activity by interacting with AMPA receptors, suggesting neuroprotective properties.
Grover et al. (2014)Reported that derivatives exhibited significant inhibition against COX-2, indicating potential anti-inflammatory effects.

Q & A

Q. Characterization Methods :

TechniquePurposeExample Data Source
IR Spectroscopy Confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹, amide N–H stretch)
¹H/¹³C NMR Assign stereochemistry and verify substituent positions
Elemental Analysis Validate empirical formula (e.g., C, H, N content within ±0.3%)

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Contradictions often arise from:

  • Tautomerism (e.g., keto-enol equilibria in the pyrano ring system).
  • Solvent Artifacts : Polar solvents may shift NMR peaks; use deuterated DMSO or CDCl₃ for consistency .
  • Stereochemical Ambiguity : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can distinguish axial vs. equatorial substituents in the chromene ring .

Q. Mitigation Strategies :

  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.
  • Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

Basic: What safety protocols are critical when handling this compound?

Answer:
Based on SDS guidelines for structurally similar compounds:

  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (classified as skin irritant) .
  • Ventilation : Use fume hoods due to potential respiratory irritation.
  • Storage : Stable at 2–8°C in amber glass vials to prevent photodegradation .

Q. Emergency Measures :

  • Spills : Absorb with inert material (e.g., vermiculite), avoid water to prevent hydrolysis .
  • Exposure : Flush eyes with water for 15 minutes; seek medical evaluation for persistent irritation .

Advanced: How does the compound’s stability vary under different experimental conditions?

Answer:
Stability studies for analogous compounds reveal:

  • pH Sensitivity : Degrades in acidic conditions (pH < 3) via hydrolysis of the acetyloxy group. Stable in neutral to alkaline buffers (pH 7–9) .
  • Thermal Stability : Decomposes above 80°C; store at ≤25°C for long-term integrity .

Q. Experimental Validation :

  • Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring (C18 column, UV detection at 254 nm) .

Basic: Which analytical methods are most effective for assessing purity?

Answer:

MethodApplicationDetection Limit
HPLC-PDA Quantify impurities (>0.1% w/w)0.01 µg/mL
TLC Rapid purity screening (Rf comparison)1% impurity
Melting Point Confirm crystalline purity (sharp range within 1–2°C)

Advanced Option : LC-MS/MS for trace degradation product identification .

Advanced: How can environmental fate studies be designed to evaluate this compound’s ecological impact?

Answer:
Adopt a tiered approach from Project INCHEMBIOL :

Abiotic Studies :

  • Photolysis : Expose to UV light (λ = 254 nm) in simulated sunlight; monitor degradation via LC-MS.
  • Hydrolysis : Test at pH 4, 7, and 9; quantify half-life using first-order kinetics.

Biotic Studies :

  • Microbial Degradation : Use activated sludge models (OECD 301B) to assess biodegradability .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity assays (EC₅₀ determination) .

Q. Data Analysis :

  • Apply fugacity models to predict partitioning into water, soil, and biota .

Advanced: What strategies optimize yield in large-scale synthesis without compromising purity?

Answer:

  • Process Intensification : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours) and minimize side reactions .
  • Catalysis : Employ palladium catalysts for selective coupling steps (turnover number > 10,000) .
  • In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring .

Q. Yield-Purity Trade-off :

ParameterOptimal Range
Temperature50–60°C
SolventAnhydrous DMF
Stoichiometry1.2:1 (acylating agent:chromene)

Basic: What are the key considerations for designing dose-response studies in biological assays?

Answer:

  • Range-Finding : Start with log-scale concentrations (e.g., 1 nM–100 µM) to identify the EC₅₀ .
  • Controls : Include vehicle (e.g., DMSO ≤0.1%) and positive controls (e.g., known kinase inhibitors for enzyme assays).
  • Replicates : Use n ≥ 3 to account for biological variability .

Q. Statistical Analysis :

  • Fit data to a four-parameter logistic model (GraphPad Prism) .

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